1-Phenethylamine

Beschreibung

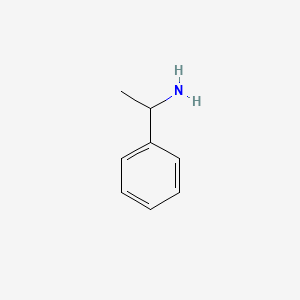

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEUFEKYXDPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862301 | |

| Record name | (1-Aminoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a mild odor of ammonia; [HSDB] Colorless liquid; [MSDSonline], Solid | |

| Record name | Benzenemethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

188.5 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

79.4 °C, 175 °F (79 °C) OC | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN MOST ORG SOLVENTS & HYDROCARBONS, 42 mg/L at 20 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.9535 @ 20 °C/20 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.2 (AIR= 1) | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.5 [mmHg], 0.5 MM HG @ 20 °C | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQ | |

CAS No. |

618-36-0, 98-84-0 | |

| Record name | 1-Phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Aminoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ9DM6B2MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-65 °C, < 25 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for the Enantioselective Synthesis of 1 Phenylethylamine

Chemo-Enzymatic Approaches to 1-Phenylethylamine (B125046) Synthesis

Palladium/Copper-Catalyzed Wacker Oxidation Coupled with Reductive Amination

A notable chemo-enzymatic strategy for producing 1-phenylethylamine from styrene (B11656) involves a two-step, one-pot process. acs.orgresearchgate.net This method begins with the Palladium/Copper-catalyzed Wacker oxidation of styrene to produce the intermediate, acetophenone (B1666503). acs.orgacs.org Subsequently, an amine dehydrogenase (AmDH) catalyzes the asymmetric reductive amination of the in-situ formed acetophenone to yield the desired chiral amine. nih.govresearchgate.net

| Parameter | Description | Reference |

| Starting Material | Styrene | acs.orgresearchgate.net |

| Step 1 Catalyst | Pd/Cu (Wacker Oxidation) | acs.orgresearchgate.net |

| Intermediate | Acetophenone | acs.orgresearchgate.net |

| Step 2 Catalyst | Amine Dehydrogenase (AmDH) | nih.govresearchgate.net |

| Nitrogen Source | Ammonia (B1221849) | acs.orgresearchgate.net |

| Separation Method | Polydimethylsiloxane (PDMS) membrane | nih.govresearchgate.netacs.org |

| Conversion | Quantitative | acs.orgresearchgate.net |

| Enantiomeric Excess (ee) | >99% | nih.govresearchgate.net |

ω-Transaminase-Catalyzed Transformations for Enantiopure 1-Phenylethylamine

ω-Transaminases (ω-TAs) are highly effective biocatalysts for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. rsc.orgdiva-portal.org These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. researchgate.netrsc.org In the synthesis of (S)-1-phenylethylamine, acetophenone is converted using an (S)-selective transaminase with an amine donor such as isopropylamine (B41738). rsc.orgresearchgate.net

A primary challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium. rsc.orgdiva-portal.org To drive the reaction towards the product, various strategies are employed. One common method is the use of a large excess of the amine donor. rsc.org Another effective approach is the removal of the ketone co-product, such as acetone (B3395972) when isopropylamine is the donor. rsc.orgresearchgate.net This can be achieved through methods like pervaporation using a PDMS membrane, which selectively removes the volatile acetone from the aqueous reaction medium, thereby shifting the equilibrium and enhancing the yield of the desired amine. researchgate.net Research has shown that ω-transaminases, such as a variant from Chromobacterium violaceum, exhibit high specific activity towards (S)-1-phenylethylamine, making them promising catalysts for asymmetric synthesis. diva-portal.org

| Enzyme Type | Substrate | Amine Donor | Key Challenge | Equilibrium Shift Strategy | Reference |

| ω-Transaminase (ω-TA) | Acetophenone | Isopropylamine | Unfavorable Equilibrium | Co-product removal (e.g., pervaporation of acetone) | diva-portal.orgrsc.orgresearchgate.net |

| C. violaceum variant | Acetophenones | Various | Equilibrium | High amine donor concentration | diva-portal.orgrsc.org |

Biocatalytic Systems for Continuous Flow Synthesis

The integration of biocatalysis into continuous flow reactors offers significant advantages for industrial-scale synthesis, including enhanced productivity, catalyst stability, and ease of recovery and reuse. uva.nlrsc.orgwhiterose.ac.uk Immobilized enzymes are particularly well-suited for these systems. uva.nlrsc.org Transaminases have been successfully immobilized on various supports and employed in continuous packed-bed reactors for the synthesis of chiral amines. uva.nlwhiterose.ac.uk

In a continuous flow setup, a solution of the substrate (e.g., acetophenone) and amine donor is passed through a column containing the immobilized transaminase. uva.nl This approach allows for sustained production over extended periods. For example, one study demonstrated the excellent performance of an immobilized ω-aminotransferase in a continuous flow packed-bed reactor, with no observable loss of catalytic activity over several days of operation. uva.nl A conversion rate of approximately 70% was achieved within 72 hours, which increased to over 90% when the reaction was run for 120 hours. uva.nl Such systems pave the way for scalable and economically viable production of enantiopure amines like 1-phenylethylamine under industrially relevant conditions. uva.nl

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This approach typically involves the use of a transition metal catalyst complexed with a chiral ligand to stereoselectively reduce a prochiral substrate.

Ir-Catalyzed Hydrogenation of Unfunctionalized Quinolines using 1-Phenylethylamine-derived Ligands

While not a direct synthesis of 1-phenylethylamine, this application highlights its crucial role as a chiral auxiliary in creating ligands for other asymmetric transformations. Chiral ligands derived from (S)-1-phenylethylamine have been used effectively in the Iridium-catalyzed asymmetric hydrogenation of substrates like unfunctionalized quinolines. The chirality originating from the 1-phenylethylamine backbone of the ligand is transferred during the hydrogenation step, inducing high enantioselectivity in the product. This demonstrates the value of 1-phenylethylamine as a foundational element in the development of novel chiral catalysts for a range of asymmetric reactions.

Hydrogenation of Prochiral Imines and Enamines

The most direct asymmetric hydrogenation route to 1-phenylethylamine is the reduction of a prochiral imine or enamine derived from acetophenone. whiterose.ac.uk In this method, acetophenone is first reacted with an ammonia source to form an imine, which is then hydrogenated in the presence of a chiral catalyst. Chiral phosphine (B1218219) ligands complexed with metals like Rhodium (Rh) or Ruthenium (Ru) are commonly employed. For instance, novel chiral phosphinediamine ligands prepared from (S)-1-phenylethylamine derivatives have been used to create rhodium catalysts for the asymmetric hydrogenation of acrylic acid derivatives, achieving high enantioselectivities. rsc.org The effectiveness of the synthesis relies on the design of the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of the hydride attack on the C=N double bond of the imine intermediate. This approach is a key strategy in the large-scale production of enantiopure amines.

Stereoselective Alkylation and Aminohydroxylation Strategies

The use of 1-phenylethylamine as a chiral auxiliary is a well-established strategy for inducing stereoselectivity in reactions at a prochiral center. This approach is particularly effective in diastereoselective alkylation reactions, where the chiral amine moiety directs the incoming alkyl group to a specific face of the molecule.

A notable example involves the diastereoselective α-alkylation of a chiral propionimide. mdpi.com In this strategy, a chiral auxiliary was first synthesized from (S)-1-phenylethylamine by reacting it with propionyl anhydride (B1165640) followed by benzoyl chloride. mdpi.com The resulting chiral imide was then subjected to alkylation. The inherent chirality of the 1-phenylethylamine fragment effectively controlled the stereochemical outcome of the reaction, leading to the diastereoselective formation of the corresponding chiral imide. mdpi.com

The high degree of selectivity observed in this process is attributed to two key factors: the formation of a chelate structure involving the carbonyl group of the auxiliary and the allylic 1,3-strain of the amide. mdpi.com These interactions effectively "freeze" the conformation between the stereocenter of the auxiliary and the nitrogen atom, thereby dictating the trajectory of the alkylating agent. mdpi.com This method highlights how the structural features of 1-phenylethylamine can be exploited to achieve high levels of stereocontrol in C-C bond formation.

| Chiral Auxiliary Source | Substrate Type | Key Reagents | Stereochemical Control Mechanism | Product Class |

|---|---|---|---|---|

| (S)-1-Phenylethylamine | Chiral Propionimide | Propionyl anhydride, Benzoyl chloride, Alkylating agent | Chelation and Allylic 1,3-strain | Diastereomerically-enriched imides |

Multicomponent Amino Alkylations Involving 1-Phenylethylamine

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, building multiple new bonds simultaneously. mdpi.comcam.ac.uk 1-Phenylethylamine is frequently employed as the amine component in such reactions, where it reacts with carbonyl compounds to form reactive Schiff bases (imines) that are subsequently trapped by a nucleophile. mdpi.com

Kabachnik-Fields Reaction: A significant application of 1-phenylethylamine in MCRs is the Kabachnik-Fields condensation for the synthesis of optically active α-aminophosphonates. mdpi.com In a recently developed solvent-free method, (S)-1-phenylethylamine, paraformaldehyde, and a dialkyl phosphite (B83602) (R₂P(O)H) were combined in a microwave-assisted reaction. This three-component condensation proceeds with high efficiency, demonstrating a streamlined and environmentally conscious approach to generating valuable chiral α-aminophosphonate derivatives. mdpi.com

A3 Coupling Reaction: Another important multicomponent amino alkylation is the A3 (Aldehyde-Alkyne-Amine) coupling reaction. Research has demonstrated the stereoselective synthesis of secondary propargylamines using a copper-promoted A3 coupling. researchgate.net This reaction involves the combination of an aldehyde, phenylacetylene, and (R)-(+)-1-phenylethylamine. researchgate.netresearchgate.net Studies have compared different catalytic systems, such as CuSO₄/NaI and CeCl₃·7H₂O/CuI, to optimize reaction efficiency and diastereoselectivity. researchgate.net This methodology provides a direct route to chiral propargylamines, which are versatile intermediates in organic synthesis.

| Reaction Name | Amine Component | Other Reactants | Catalyst / Conditions | Product Class |

|---|---|---|---|---|

| Kabachnik-Fields Reaction | (S)-1-Phenylethylamine | Paraformaldehyde, Dialkyl phosphite | Microwave-assisted, Solvent-free | α-Aminophosphonates |

| A3 Coupling | (R)-(+)-1-Phenylethylamine | Aldehyde, Phenylacetylene | CuSO₄/NaI or CeCl₃·7H₂O/CuI | Secondary Propargylamines |

Chiral Resolution Techniques for Racemic 1 Phenylethylamine

Diastereomeric Salt Formation with Chiral Acids

A prevalent and effective method for resolving racemic 1-phenylethylamine (B125046) involves its reaction with a chiral acid to form a pair of diastereomeric salts. stereoelectronics.org These salts, having different physical properties such as solubility, can be separated by fractional crystallization. libretexts.org

Tartaric Acid-Mediated Resolution and Crystallization

The use of naturally occurring (+)-tartaric acid is a classic and widely employed method for the resolution of racemic 1-phenylethylamine. stereoelectronics.org When racemic 1-phenylethylamine is treated with enantiomerically pure (2R,3R)-(+)-tartaric acid, a pair of diastereomeric salts is formed: (R)-1-phenylethylammonium (2R,3R)-tartrate and (S)-1-phenylethylammonium (2R,3R)-tartrate. quizlet.com

These diastereomeric salts exhibit different solubilities in solvents like methanol. quizlet.com Specifically, the (R)-amine:(R,R)-tartaric acid salt is more soluble than the (S)-amine:(R,R)-tartaric acid salt. quizlet.com This difference in solubility allows for the selective crystallization of the less soluble diastereomer. Subsequent treatment of the isolated salt with a base, such as sodium hydroxide, regenerates the optically active free amine. quizlet.com It is crucial to use a single enantiomer of tartaric acid for effective separation, as using racemic tartaric acid would result in diastereomers with similar physical properties, hindering their separation. brainly.com

Resolution with O-Functionalized Natural Lactic Acid

O-functionalized natural lactic acid derivatives can also serve as effective resolving agents for racemic 1-phenylethylamine. Both enantiomers of 1-phenylethylamine can be obtained by forming diastereomeric salts with these chiral acids. mdpi.com Crystal structures of the two diastereomeric salts formed between S-lactic acid and 1-phenylethylamine have been determined, and their relative stabilities have been studied using differential scanning calorimetry and solubility measurements. researchgate.net Research has shown that in some cases, the more soluble diastereomeric salt may incorporate a solvent molecule, such as water, into its crystal structure. researchgate.net

Utilization of Achiral Dicarboxylic Acids for Conglomerate Formation

An interesting approach to the resolution of 1-phenylethylamine involves the use of achiral dicarboxylic acids to form conglomerate crystals. echemcom.com A conglomerate is a mechanical mixture of crystals of the two enantiomers, which can sometimes be separated by preferential crystallization.

Studies have investigated the acidic salts formed between 1-phenylethylamine and various achiral dicarboxylic acids. rsc.orgrsc.org It was observed that conglomerate formation is favored when the protonated and deprotonated carboxylic groups form hydrogen-bonded chains. rsc.orgrsc.org In contrast, racemic compound formation, where both enantiomers are present in the same crystal lattice, tends to occur when the two carboxylate groups are constrained in a planar arrangement, such as by a double bond or as ortho-substituents on a planar ring. rsc.org For example, 1-phenylethylammonium hydrogen succinate (B1194679) has been shown to form a conglomerate, while the salts with hydrogen malonate and hydrogen phthalate (B1215562) form racemic compounds. echemcom.com The crystal structure of the conglomerate-forming (R)-α-phenylethylammonium hydrogen itaconate has been determined, and its resolution via preferential crystallization has been described. rsc.orgrsc.org

Effect of Stoichiometry and Crystallization Conditions on Enantiopurity

The stoichiometry of the resolving agent and the amine, as well as the crystallization conditions, can significantly impact the efficiency and outcome of the resolution process. researchgate.net For instance, in the resolution of mandelic acid with 1-phenylethylamine, the ratio of the acid to the base can determine which enantiomer of the amine precipitates. researchgate.net

The choice of solvent, filtration temperature, and the concentration of the reactants are all critical parameters that need to be optimized to achieve high enantiopurity. nih.gov For example, in the resolution of 4-chloromandelic acid, optimal conditions were determined to be a 1:1 molar ratio of the acid to the resolving agent in absolute ethanol (B145695) at a specific temperature and concentration. nih.gov Differences in thermophysical properties like melting point, heat of fusion, and solubility between the diastereomeric salts are crucial for a successful resolution. nih.gov

Kinetic Resolution of 1-Phenylethylamine

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer.

Enzymatic Kinetic Resolution using Lipases (e.g., Candida Antarctica Lipase (B570770) B)

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic 1-phenylethylamine. researchgate.net Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly enantioselective enzyme for this purpose. nih.govresearchgate.net

The process typically involves the acylation of the amine. diva-portal.org CALB selectively catalyzes the acylation of one enantiomer, usually the (R)-enantiomer, leaving the (S)-enantiomer unreacted. researchgate.netdiva-portal.org For example, in the presence of an acyl donor like isopropyl acetate (B1210297), Novozym 435 demonstrates high catalytic activity and enantioselectivity in toluene (B28343). researchgate.net An "easy-on, easy-off" two-step process has been designed using CALB, involving a high-conversion enantioselective condensation of (R)-(+)-1-phenylethylamine with capric acid, followed by the hydrolysis of the resulting (R)-(+)-amide to yield both enantiomers in high enantiomeric purity. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. diva-portal.org Chemoenzymatic DKR of 1-phenylethylamine has been achieved by combining a lipase, such as Novozyme-435 or Amano Lipase PS-C1, with a metal catalyst (e.g., palladium nanoparticles) for the racemization of the unreacted amine. nih.govacs.org This allows for the conversion of the primary amine to the corresponding amide in high yield and excellent enantiomeric excess. nih.gov

Table of Research Findings on Chiral Resolution of 1-Phenylethylamine

| Resolution Technique | Resolving Agent/Catalyst | Key Findings | Reference(s) |

|---|---|---|---|

| Diastereomeric Salt Formation | (+)-Tartaric Acid | Forms diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | stereoelectronics.orgquizlet.com |

| Diastereomeric Salt Formation | O-Functionalized Lactic Acid | Forms separable diastereomeric salts. | mdpi.comresearchgate.net |

| Conglomerate Formation | Achiral Dicarboxylic Acids (e.g., Succinic Acid) | Forms conglomerate crystals that can be separated by preferential crystallization. | echemcom.comrsc.orgrsc.org |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Selectively acylates the (R)-enantiomer, allowing for the separation of the (S)-enantiomer. | researchgate.netnih.govresearchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Phenylethylamine |

| Tartaric Acid |

| Lactic Acid |

| Succinic Acid |

| Malonic Acid |

| Phthalic Acid |

| Itaconic Acid |

| Mandelic Acid |

| 4-Chloromandelic Acid |

| Isopropyl Acetate |

| Capric Acid |

| Sodium Hydroxide |

| Methanol |

| Toluene |

Dynamic Kinetic Resolution (DKR) of 1-Phenylethylamine

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the inherent 50% yield limitation of conventional kinetic resolution. It combines the enantioselective enzymatic reaction with an in situ racemization of the less reactive enantiomer. This ensures that the entire racemic starting material can be theoretically converted into a single, enantiomerically pure product.

For 1-phenylethylamine, DKR is typically a chemoenzymatic process. It pairs a lipase, such as Candida antarctica lipase B (CAL-B), for the selective acylation of the (R)-enantiomer, with a metal-based racemization catalyst. nih.gov Palladium and ruthenium catalysts are most commonly employed for the racemization step.

Palladium nanoparticles supported on various materials have proven to be effective. For example, palladium supported on alkaline-earth carbonates like BaSO₄ or CaCO₃ can selectively racemize the (S)-amine with minimal side reactions, unlike Pd/C. nih.gov When combined with Novozym 435, this system can produce the (R)-amide in high yields (up to 88%) and with excellent enantiopurity. nih.gov More advanced supports, such as amino-functionalized siliceous mesocellular foam (AmP-MCF), have been used to create recyclable palladium nanocatalysts that are highly active and compatible with lipases like CALB and even the more temperature-sensitive Amano Lipase PS-C1. nih.govacs.orgdiva-portal.org This combination has led to the conversion of 1-phenylethylamine to the corresponding amide with high yields and ee's. nih.gov

Ruthenium complexes, such as Shvo's catalyst, have also been successfully used for the racemization of primary amines in DKR protocols. organic-chemistry.orgnih.gov An efficient DKR of 1-phenylethylamine was developed by combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution, transforming the racemic amine into a single enantiomer of the corresponding amide in high yield and enantioselectivity. organic-chemistry.org

Table 2: Racemization Catalysts Used in DKR of 1-Phenylethylamine

| Racemization Catalyst | Enzyme | Acyl Donor | Yield/ee | Reference |

| Pd/BaSO₄ | Novozym 435 | Isopropyl acetate | 91% yield, 99% ee | acs.org |

| Pd-AmP-MCF | Novozym 435 | Ethyl methoxyacetate | High yield, >99% ee | nih.gov |

| Shvo's Catalyst (Ru-based) | CALB | Isopropyl acetate | Up to 95% yield, >99% ee | nih.gov |

| Pd/AlO(OH) | Novozym 435 | Ethyl methoxyacetate | 99% yield, 99% ee | organic-chemistry.org |

Chromatographic Enantioseparation Methods

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and reliable method for determining the enantiomeric ratio (or enantiomeric excess) of 1-phenylethylamine. The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the silica (B1680970) support.

A variety of CSPs are commercially available and effective for resolving 1-phenylethylamine.

Polysaccharide-based CSPs : These are among the most versatile and widely used CSPs. Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) or amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), can effectively separate the enantiomers of 1-phenylethylamine, often in normal-phase mode with hexane/alcohol mobile phases. researchgate.netrsc.org

Pirkle-type CSPs : These CSPs, such as the Whelk-O1 column, are based on a π-electron acceptor/π-electron donor concept. The Whelk-O1 CSP has shown excellent resolution for 1-phenylethylamine derivatives. redalyc.org

Crown Ether-based CSPs : Chiral crown ethers immobilized on silica are particularly effective for resolving primary amines. A column like Daicel CROWNPAK CR(+) is designed for the enantioseparation of compounds with a primary amino group and can resolve 1-phenylethylamine using an acidic aqueous mobile phase (e.g., aq. HClO₄, pH 1.0-2.0). orgsyn.orggoogle.com

Novel Imidazolium-based CSPs : Researchers have prepared novel CSPs by bonding chiral imidazoliums, derived from 1-phenylethylamine itself, to silica gel. These have shown success in separating various chiral analytes, including derivatives of 1-phenylethylamine. nih.gov

The choice of mobile phase is crucial and depends on the CSP. For polysaccharide and Pirkle-type columns, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. For crown ether phases, acidic aqueous buffers are typically used. researchgate.netorgsyn.org

Gas chromatography (GC) can be used for enantiomeric analysis through two main approaches: direct separation on a chiral GC column or indirect separation on a standard achiral column after derivatization with a chiral derivatizing agent (CDA). The indirect method is frequently employed for amines.

In this approach, the enantiomers of 1-phenylethylamine are reacted with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a conventional, non-chiral GC capillary column (e.g., one with a polysiloxane-based stationary phase).

Common chiral derivatizing reagents for amines include:

N-trifluoroacetyl-L-prolyl chloride (TPC) : This is a widely used reagent that reacts with the amino group of 1-phenylethylamine to form stable, volatile diastereomeric amides suitable for GC analysis. researchgate.netresearch-solution.com

(-)-Menthylchloroformate (MCF) : This reagent reacts with amines to form diastereomeric carbamates, which can be readily separated by GC. researchgate.net

(R)-(+)-α-Methylbenzyl isocyanate : This reagent reacts with primary and secondary alcohols and amines to form diastereomeric ureas or carbamates, enabling the determination of enantiomeric purity. greyhoundchrom.com

The peak areas of the separated diastereomers in the resulting chromatogram are then used to calculate the original enantiomeric ratio of the 1-phenylethylamine sample.

Enantioselective mixed matrix membranes (MMMs) represent an emerging technology for chiral separations. These membranes are fabricated by embedding chiral selectors as a dispersed phase within a polymer matrix. This approach combines the processability of polymers with the high enantioselectivity of the chiral filler.

For the separation of amines like 1-phenylethylamine, chiral Metal-Organic Frameworks (MOFs) are often used as the filler. For instance, homochirality can be introduced into an achiral MOF, such as MIL-53-NH₂, by post-synthetically modifying it with a chiral molecule like L-histidine. researchgate.net The resulting chiral MOF (MIL-53-NH-L-His) nanocrystals can then be embedded into a polymer matrix, such as polyethersulfone (PES), to form an MMM. researchgate.netmdpi.com These membranes have demonstrated excellent enantioselectivity for racemic alcohols like 1-phenylethanol (B42297), achieving an enantiomeric excess value of up to 100%, and the principle is applicable to the structurally similar 1-phenylethylamine. researchgate.netmdpi.com

The separation mechanism relies on the differential transport of the enantiomers through the membrane, driven by differing affinities and interactions with the chiral centers within the MOF pores. This technology holds promise for large-scale, continuous chiral resolution processes. nih.gov

Beyond their use in MMMs, highly ordered porous materials with intrinsic chirality are being explored for the direct enantioselective separation of racemates by adsorption or chromatography. These materials include chiral Metal-Organic Frameworks (MOFs), Porous Cage Compounds (PCCs), and chiral Covalent Organic Frameworks (COFs).

Chiral MOFs, constructed from chiral organic linkers or synthesized to have chiral topologies, can possess pores with specific sizes and functionalities that preferentially bind one enantiomer over the other. Isostructural chiral MOFs decorated with dihydroxy groups have been shown to function as solid-state hosts capable of adsorbing and separating mixtures of various chiral amines, including 1-phenylethylamine, with high enantioselectivity. researchgate.netcapes.gov.br The utility of this approach has been demonstrated in the large-scale resolution of racemic 1-phenylethylamine. researchgate.netcapes.gov.br

Similarly, porous assemblies of homochiral cages (PCCs), such as PCC-60, which feature interconnected micropores and mesopores, have been used as HPLC stationary phases to separate the benzoylated derivatives of 1-phenylethylamine. researchgate.netresearchgate.net Chiral porous polymers containing BINOL units have also demonstrated enantioselective recognition for 1-phenylethylamine, often detected via fluorescence changes. nih.gov

These materials offer a high density of chiral recognition sites within a constrained environment, leading to effective enantioseparation based on differential host-guest interactions. researchgate.net

1 Phenylethylamine As a Chiral Auxiliary and Building Block

Diastereoselective Synthesis of Complex Molecules

The inherent chirality of 1-phenylethylamine (B125046) provides a powerful tool for chemists to control the stereochemical outcome of reactions, leading to the preferential formation of one diastereomer over others. This control is crucial in the synthesis of molecules with multiple stereocenters, where the biological activity is often dependent on the precise spatial arrangement of atoms.

Synthesis of Medicinal Substances and Natural Products

1-Phenylethylamine is frequently employed as a chiral auxiliary in the synthesis of various medicinal substances and natural products. mdpi.comnih.govscilit.com Its role is to guide the formation of new stereocenters in a predictable manner, after which it can be cleaved from the molecule.

A notable application is in the synthesis of intermediates for drugs like (S)- and (R)-Fluoxetine , a widely used antidepressant. mdpi.com An acetate (B1210297) aldol (B89426) reaction utilizing an imidazolidin-2-one derived from 1-phenylethylamine serves as a key step in creating the desired stereochemistry. mdpi.com Similarly, the synthesis of Rivastigmine , used to treat dementia associated with Alzheimer's and Parkinson's diseases, and the calcimimetic agent NPS R-568 have been achieved through reductive amination of a ketone with (S)- or (R)-1-phenylethylamine. mdpi.com

The synthesis of Sitagliptin , a drug for type 2 diabetes, also benefits from the use of 1-phenylethylamine as a chiral auxiliary to induce stereoselectivity during a reductive amination step. nih.gov Furthermore, it has been instrumental in the synthesis of Iotrochamide B , a marine natural product, through the resolution of racemic N-acetyltryptophan. mdpi.com The synthesis of chiral benzoazepines, which are potential psychoactive drugs that interact with σ1 receptors, relies on (R)-1-phenylethylamine to form diastereomeric lactams. mdpi.com

| Medicinal Substance/Natural Product | Key Synthetic Step Involving 1-Phenylethylamine |

| (S)- and (R)-Fluoxetine | Acetate aldol reaction with a 1-phenylethylamine-derived imidazolidin-2-one. mdpi.com |

| Rivastigmine | Reductive amination using (S)- or (R)-1-phenylethylamine. mdpi.com |

| NPS R-568 | Reductive amination using (S)- or (R)-1-phenylethylamine. mdpi.com |

| Sitagliptin | Reductive amination with 1-phenylethylamine as a chiral auxiliary. nih.gov |

| Iotrochamide B | Resolution of racemic N-acetyltryptophan. mdpi.com |

| Chiral Benzoazepines | Formation of diastereomeric lactams using (R)-1-phenylethylamine. mdpi.com |

Applications in Diastereoselective Cyclization Reactions

Stereoselective cyclization reactions are fundamental in the construction of cyclic compounds, which form the core of many natural products and pharmaceuticals. mdpi.com 1-Phenylethylamine and its derivatives have proven to be effective chiral auxiliaries in guiding the stereochemical course of these cyclizations to produce biologically active heterocyclic compounds such as piperidin-2-ones, lactams, imidazole (B134444), and indole (B1671886) derivatives. mdpi.com

For instance, α,β-unsaturated piperidin-2-ones derived from (S)-1-phenylethylamine have been synthesized via ring-closing metathesis, serving as precursors for cyclic α-amino acids with pharmacological potential. mdpi.com The synthesis of chiral β-lactams often utilizes imines derived from (R)-1-phenylethylamine in [2+2] cycloaddition reactions with ketenes. nih.govtandfonline.comrsc.orgtandfonline.com This approach allows for the stereoselective formation of the four-membered lactam ring, a key structural motif in many antibiotics.

In the realm of imidazole synthesis, 1-phenylethylamine can be used to create chiral imidazole N-oxides and other derivatives that can serve as chiral ligands in catalysis. mdpi.comvulcanchem.com The synthesis of optically active 1-(1-phenylethyl)-1H-imidazoles has also been reported. nih.gov Furthermore, the Bischler–Napieralski reaction, a method for synthesizing indole derivatives, can employ β-phenylethylamine, a related compound, to create cyclic structures. creative-proteomics.com While not a direct use of 1-phenylethylamine as a chiral auxiliary, this highlights the importance of the phenylethylamine scaffold in indole synthesis.

| Heterocyclic Compound | Synthetic Application of 1-Phenylethylamine |

| Piperidin-2-ones | Ring-closing metathesis of α,β-unsaturated amides derived from (S)-1-phenylethylamine. mdpi.com |

| Lactams | [2+2] cycloaddition of ketenes with chiral imines derived from (R)-1-phenylethylamine. nih.govtandfonline.comrsc.orgtandfonline.com |

| Imidazole Derivatives | Synthesis of chiral imidazole N-oxides and other derivatives for use as chiral ligands. mdpi.comvulcanchem.comnih.gov |

| Indole Derivatives | The related β-phenylethylamine is used in the Bischler–Napieralski reaction for indole synthesis. creative-proteomics.com |

Stereoselective Aldol Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter. When a chiral auxiliary is employed, the reaction can proceed with high diastereoselectivity. 1-Phenylethylamine has been utilized in stereoselective aldol reactions to produce enantiomerically enriched products. mdpi.com

For example, in the synthesis of (S)-Fluoxetine, an aldol reaction involving N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one leads to high yield and anti-aldol selectivity. mdpi.com Interestingly, in this specific case, the configuration of the 1-phenylethylamine did not dictate the stereochemistry of the product, though its presence was crucial for high yield and selectivity. mdpi.com Chiral lithium amides derived from 1-phenylethylamine have also been investigated as chiral bases to induce enantioselectivity in aldol reactions. rsc.org The stereochemistry of products from certain aldol reactions has been confirmed by derivatization with (R)-(+)-1-phenylethylamine to form amides, which can be analyzed by X-ray crystallography. researchgate.net

Application in the Synthesis of Quinolizidine (B1214090) Derivatives

While direct and extensive research on the application of 1-phenylethylamine in the synthesis of quinolizidine derivatives is not widely documented in the provided search results, the principles of using it as a chiral auxiliary in cyclization and stereoselective reactions are applicable. The synthesis of related nitrogen-containing heterocyclic systems often relies on methodologies where 1-phenylethylamine could potentially be employed to control stereochemistry.

Synthesis of Tetrahydro-β-carboline Derivatives

(R)-1-Phenylethylamine has been successfully used as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. uw.edu.plcdnsciencepub.comresearchgate.net These compounds are structurally related to many indole alkaloids and often exhibit significant pharmacological activity. The synthetic strategy typically involves the reduction of an imine moiety within a precursor containing the (R)-1-phenylethylamine motif. cdnsciencepub.comresearchgate.net The use of modified sodium borohydrides as reducing agents can lead to moderate to good stereoselectivity, and the resulting diastereomeric products can be separated by column chromatography. cdnsciencepub.comresearchgate.net

A common approach starts with the reaction of tryptamine (B22526) with a dicarbonyl compound, followed by treatment with (R)-1-phenylethylamine to form a diamide. researchgate.net Subsequent Bischler–Napieralski cyclization yields an unstable imine intermediate, which is then reduced in a diastereoselective manner. researchgate.net This methodology provides access to enantiomerically enriched tetrahydro-β-carboline skeletons.

| Key Step | Reagents/Conditions | Stereoselectivity | Reference |

| Reduction of imine precursor | Modified sodium borohydrides | Moderate to good | cdnsciencepub.comresearchgate.net |

| Cyclization | Bischler–Napieralski (e.g., POCl3) | - | researchgate.net |

Use in Stereoselective Michael Additions for Non-Natural Amino Acids

The Michael addition is another fundamental carbon-carbon bond-forming reaction where 1-phenylethylamine can control stereochemistry. This has been effectively demonstrated in the synthesis of non-natural amino acids.

(S)-1-phenylethylamine has been employed as both the source of the amine group and the stereoselectivity controller in the synthesis of fluorescent non-natural aromatic amino acids. nih.govmdpi.com The key step is a stereoselective Michael addition reaction, which proceeds with high stereoselectivity. mdpi.com This method offers an operationally simple and efficient route to these valuable compounds. mdpi.com Additionally, 1-phenylethylamine has been used in the aza-Michael addition to aroylacrylic acids to produce diastereomerically pure 4-oxo-2-aminoacids, which are precursors to other biologically active molecules. sciforum.net

Synthesis of N-(1-Phenylethyl)aziridine-2-carboxylate Esters

N-(1-Phenylethyl)aziridine-2-carboxylate esters are valuable three-carbon chiral building blocks in asymmetric synthesis. nih.govbeilstein-journals.org Their synthesis is typically achieved through the cyclization of corresponding β-halo-α-amino acid esters. A common method involves the reaction of a suitable starting material with a base, such as triethylamine (B128534) (TEA), in a solvent like toluene (B28343) under reflux conditions. nih.govbeilstein-journals.org

The diastereomeric products of this synthesis, such as the (2R,1'R) and (2S,1'R) esters, can often be separated by methods like silica (B1680970) gel chromatography or solvent-driven selective crystallization at low temperatures. nih.govbeilstein-journals.org For instance, (−)-menthyl esters of N-(1-phenylethyl)aziridine-2-carboxylic acid have been successfully separated using selective crystallization from ethanol (B145695) and hexane. nih.govbeilstein-journals.org Once the desired diastereomer is isolated, transesterification can be performed to obtain other esters, such as methyl or ethyl esters. nih.gov These aziridine (B145994) esters serve as versatile intermediates in the synthesis of various biologically important molecules, including alkaloids, amino acids, and sphingoids. nih.govbeilstein-journals.orgbeilstein-journals.org

Chiral Ligands and Organocatalysts Derived from 1-Phenylethylamine

1-Phenylethylamine (PEA) is a foundational component in the development of a wide array of chiral ligands and organocatalysts due to its ready availability and effectiveness as a chiral controller. mdpi.comscilit.comnih.gov Its derivatives have been successfully employed in numerous asymmetric reactions, demonstrating high efficiency and stereoselectivity. mdpi.comscilit.comresearchgate.net

Chiral ligands incorporating the 1-phenylethylamine moiety have proven to be highly effective in a variety of asymmetric catalytic reactions. mdpi.comscilit.com The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations. rgdoi.netacs.org

A significant area of application is in the rhodium-catalyzed asymmetric hydrogenation of olefins. rsc.orgrsc.org For instance, phosphine-phosphoramidite ligands derived from 1-phenylethylamine have been developed and successfully used in the hydrogenation of β-(acylamino)acrylates. rsc.orgrsc.org Research has shown that modifying the binaphthyl moiety of these ligands, for example by introducing substituents at the 3,3'-positions, can significantly enhance enantioselectivity, leading to products with excellent enantiomeric excess (ee). rsc.orgrsc.org

Another important application is the enantioselective addition of organozinc compounds to aldehydes, which provides access to valuable chiral secondary alcohols. mdpi.com Chiral tertiary aminonaphthol ligands, synthesized from 2-naphthol, (S)-1-phenylethylamine, and various aldehydes, have been used to catalyze the asymmetric transfer of phenyl groups from phenylboronic acid to aldehydes with good yields and enantioselectivity. mdpi.comnih.gov The electronic and steric properties of the substituents on the ligand have been found to greatly influence the outcome of these reactions. nih.gov

Furthermore, imine ligands derived from 1-phenylethylamine have been designed for use in transition metal-catalyzed reactions. rgdoi.net These ligands are intended to form chiral complexes with metals to catalyze various stereoselective transformations. rgdoi.net

The concept of modularity is central to the design of effective organocatalysts, and 1-phenylethylamine serves as an excellent chiral scaffold for this purpose. mdpi.comscilit.comresearchgate.net By combining the 1-phenylethylamine unit with other functional groups, a diverse library of organocatalysts can be constructed and screened for optimal performance in specific asymmetric reactions. mdpi.comscilit.com

One approach involves the creation of bifunctional organocatalysts, such as thiourea-phosphine catalysts derived from L-proline and incorporating a chiral amine component. sciforum.net These catalysts possess both a Lewis basic phosphine (B1218219) site and a hydrogen-bonding thiourea (B124793) group, enabling cooperative activation of reactants. sciforum.net The modular design allows for systematic variation of the catalyst structure to fine-tune its activity and selectivity. sciforum.net

Self-assembly is another powerful strategy for creating modular organocatalytic systems. researchgate.net For example, organocatalysts formed from the self-assembly of simple α-amino acids and thiourea derivatives of alkaloids have been shown to be highly efficient in direct nitro-Michael addition reactions, with the ability to tune enantioselectivity by changing the components of the assembly. researchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with highly tunable structures. nih.govrsc.org The incorporation of chirality into COFs has opened up new possibilities for heterogeneous asymmetric catalysis. nih.govrsc.org 1-Phenylethylamine has been utilized as a chiral inducing agent in the synthesis of chiral COFs (CCOFs) from achiral building blocks. mdpi.comdntb.gov.uanih.gov

In a notable example, (R)- or (S)-1-phenylethylamine was used as a chiral catalyst to induce the formation of homochiral two-dimensional COFs through the condensation of 1,3,5-triformylphloroglucinol (Tp) with diamine or triamine linkers. dntb.gov.uanih.gov The chirality is transferred from the phenylethylamine to the COF structure during its formation. mdpi.comdntb.gov.ua

These CCOFs can then be functionalized to create chiral Lewis acid catalysts. nih.govdntb.gov.ua For instance, postsynthetic modification of the enaminone groups within the chiral channels of a CCOF with Cu(II) ions resulted in a heterogeneous chiral Lewis acid catalyst. nih.govdntb.gov.uaresearchgate.net This catalyst was successfully employed in the asymmetric Henry reaction between nitroalkanes and aldehydes, demonstrating the potential of this approach to create recyclable and effective asymmetric catalysts. nih.govdntb.gov.ua While initial results showed low to moderate catalytic activity and enantioselectivity, it established the importance of the chiral channels for asymmetric catalysis. nih.govrsc.org The synthesis of COFs can be catalyzed by organic Lewis acids, offering an alternative to traditional Brønsted or inorganic Lewis acid catalysts. sciengine.com

The enantioselective arylation of imines is a crucial transformation for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. Ligands derived from 1-phenylethylamine have been instrumental in advancing this area. mdpi.com

Copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines has been achieved using chiral phosphorus ligands containing 1-phenylethylamine fragments. mdpi.com These modular ligands have provided high yields and enantioselectivities in the synthesis of chiral secondary amines. mdpi.com Similarly, nickel-catalyzed enantioselective reductive arylation and heteroarylation of aldimines have been developed using chiral pyrox ligands, which can be performed on crude aldimines generated in situ. nih.gov

In a nickel-catalyzed reductive cross-coupling, an imine derived from (R)-1-phenylethylamine was used as a substrate, yielding the desired product in good yield, although with poor diastereoselectivity. chemrxiv.org Highly enantioselective rhodium-catalyzed arylations of N,N-dimethylsulfamoyl-protected aldimines and cyclic N-sulfonylimines have also been reported using chiral sulfoxide-olefin ligands, affording a wide range of chiral diarylmethylamines with excellent enantioselectivities. organic-chemistry.org

Role in the Strecker Reaction for Chiral Building Blocks

The Strecker reaction is a classic method for synthesizing amino acids. wikipedia.org The asymmetric version of this reaction, which produces chiral amino acids, can be effectively controlled by using a chiral auxiliary, with 1-phenylethylamine being a prominent example. wikipedia.orgbeilstein-journals.orgtandfonline.com

In the asymmetric Strecker synthesis, a chiral amine like (S)- or (R)-1-phenylethylamine is condensed with an aldehyde or ketone and a cyanide source. wikipedia.orgresearchgate.net The chiral amine directs the addition of the cyanide ion to the imine intermediate, leading to the formation of a diastereomeric mixture of α-aminonitriles with one diastereomer in excess. researchgate.netresearchgate.net After separation of the diastereomers, hydrolysis of the nitrile group and removal of the 1-phenylethylamine auxiliary yields the desired enantiomerically enriched α-amino acid. nih.govcapes.gov.br

This strategy has been successfully applied to the synthesis of a variety of chiral amino acids and their derivatives. For example, (S)-(-)-1-phenylethylamine was used as the chiral auxiliary in a four-step synthesis of (R)-(+)-2-methyl-3-phenylalanine with high enantiomeric excess. tandfonline.com Similarly, (R)-1-phenylethylamine has been employed in the synthesis of D-[1-¹⁴C]-serine, providing the product in high enantiomeric purity and circumventing the need for chiral HPLC resolution. nih.govencyclopedia.pub The reaction conditions, such as the solvent, can significantly influence the diastereoselectivity of the cyanide addition. researchgate.netresearchgate.net

The following table summarizes the use of 1-phenylethylamine as a chiral auxiliary in the Strecker synthesis of various amino acid derivatives.

| Starting Ketone/Aldehyde | Chiral Auxiliary | Cyanide Source | Product | Reference(s) |

| Acetaldehyde | (S)-alpha-phenylethylamine | Hydrogen Cyanide | Chiral Alanine | wikipedia.orgbeilstein-journals.org |

| 2-Benzoylaminocyclohexanone | (R)- and (S)-1-phenylethylamine | TMSCN | trans-(R,R)- and (S,S)-1,2-diaminocyclohexanecarboxylic acids | researchgate.net |

| 2-Methoxycyclohexanone | (S)- or (R)-1-phenylethylamine | Not Specified | Four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid | capes.gov.br |

| 2-(Benzyloxy)acetaldehyde | (R)-1-phenylethylamine | [¹⁴C]-KCN | D-[1-¹⁴C]-serine | nih.gov |

| Methyl isopropyl ketone | (S)-alpha-phenylethylamine | Sodium Cyanide | L-valine derivative | wikipedia.org |

Synthesis of Chiral Amino Alcohols and Diamines from 1-Phenylethylamine

Enantiomerically pure vicinal (1,2-), 1,3-, and 1,4-amino alcohols and diamines are crucial chiral building blocks and ligands for asymmetric catalysis. mdpi.com 1-Phenylethylamine serves as a versatile and cost-effective chiral precursor for the synthesis of these valuable compounds. mdpi.comresearchgate.net Its application ranges from being a direct nucleophile in ring-opening reactions to serving as a chiral auxiliary to guide the stereochemical outcome of subsequent transformations. mdpi.comrsc.org

A prominent method for synthesizing chiral β-amino alcohols involves the nucleophilic ring-opening of prochiral epoxides with enantiomerically pure 1-phenylethylamine. mdpi.comresearchgate.net For instance, the synthesis of chiral 2-pyridinyl- and 6-(2,2′-bipyridinyl)-β-amino alcohols was accomplished through the ring-opening of the corresponding 2-oxiranyl compounds. mdpi.com This reaction, catalyzed by scandium(III) trifluoromethanesulfonate, proceeds regioselectively to yield the desired diastereomeric β-amino alcohols, which can then be separated. researchgate.net

These chiral β-amino alcohols are valuable intermediates that can be further converted into chiral vicinal diamines. mdpi.comdntb.gov.ua One common strategy involves the transformation of the amino alcohol into a cyclic sulfamidate. mdpi.comdntb.gov.ua Subsequent reaction with an azide (B81097) source, such as sodium azide, proceeds via an SN2 mechanism, leading to an azido (B1232118) amine. dntb.gov.ua A final reduction step, typically a Staudinger reduction, furnishes the desired vicinal diamine. mdpi.comdntb.gov.ua This multi-step sequence allows for the synthesis of a series of diastereomeric vic-diamines with controlled stereochemistry. mdpi.com An alternative pathway involves the intermediate formation of aziridines from the amino alcohols, which are then opened by a nitrogen nucleophile like hydrazoic acid (HN₃) to give the corresponding diamine after reduction. mdpi.com

The synthesis of 1,4-amino alcohols has also been effectively demonstrated using (S)-1-phenylethylamine. dicp.ac.cn A one-pot ortho-lithiation of N-acylated (S)-1-phenylethylamine, followed by a reaction with various carbonyl compounds, provides access to a library of chiral 1,4-amino alcohols. mdpi.comdicp.ac.cn These compounds have proven to be effective ligands in asymmetric catalysis, such as in the Ru-catalyzed asymmetric transfer hydrogenation of aromatic ketones. dicp.ac.cn Research has shown that the steric properties of these 1,4-amino alcohol ligands significantly influence the conversion rates and enantioselectivity of the reactions they catalyze. dicp.ac.cn

The following tables summarize representative examples of chiral amino alcohols and diamines synthesized using 1-phenylethylamine.

Table 1: Synthesis of Chiral β-Amino Alcohols via Epoxide Ring-Opening

| Epoxide Substrate | Product (β-Amino Alcohol) | Catalyst | Yield | Reference |

| 2-(Oxiran-2-yl)pyridine | (R)-2-((S)-1-Phenylethylamino)-1-(pyridin-2-yl)ethan-1-ol | Sc(OTf)₃ | Good | researchgate.net |

| 6-(Oxiran-2-yl)-2,2'-bipyridine | (R)-2-((S)-1-Phenylethylamino)-1-(6-(2,2'-bipyridin-6-yl)pyridin-2-yl)ethan-1-ol | Sc(OTf)₃ | Good | researchgate.net |

| Styrene (B11656) Oxide | 2-((R)-1-Phenylethylamino)-2-phenylethan-1-ol & 2-((R)-1-Phenylethylamino)-1-phenylethan-1-ol | Sc(OTf)₃ | Good | researchgate.net |

Table 2: Conversion of Chiral β-Amino Alcohols to Vicinal Diamines

| Starting Amino Alcohol | Intermediate | Reagents | Final Diamine Product | Overall Yield | Reference |

| Pyridine-β-amino alcohol | Cyclic Sulfamidate | 1. SOCl₂ 2. NaIO₄/RuCl₃ 3. NaN₃ 4. Staudinger Reduction | Pyridine-vic-diamine | 25-58% | dntb.gov.ua |

| Pyridine-β-amino alcohol | Aziridine | 1. MsCl, Et₃N 2. HN₃ 3. Reduction | Pyridine-vic-diamine | N/A | mdpi.com |

Table 3: Synthesis of Chiral 1,4-Amino Alcohols

| Carbonyl Compound | Chiral Ligand Product | Application | Conversion/Enantioselectivity | Reference |

| Acetophenone (B1666503) | (S)-N-((S)-1-phenylethyl)-2-(1-hydroxyethyl)benzamide | Ru-catalyzed Asymmetric Transfer Hydrogenation | 98% Conversion, 85% ee | dicp.ac.cn |

| 1-Acetonaphthone | (S)-N-((S)-1-phenylethyl)-2-(1-hydroxyethyl)benzamide | Ru-catalyzed Asymmetric Transfer Hydrogenation | 99% Conversion, 95% ee | dicp.ac.cn |

| Propiophenone | (S)-N-((S)-1-phenylethyl)-2-(1-hydroxyethyl)benzamide | Ru-catalyzed Asymmetric Transfer Hydrogenation | 100% Conversion, 88% ee | dicp.ac.cn |

Derivatives and Analogues of 1 Phenylethylamine in Advanced Research

Synthesis and Applications of Novel 1-Phenylethylamine (B125046) Derivatives

The inherent chirality of 1-phenylethylamine makes it a valuable precursor for the synthesis of enantiomerically pure compounds that can act as catalysts or ligands in asymmetric synthesis.

Enantiomeric Guanidines and Guanidinium (B1211019) Salts

Chiral guanidines and their corresponding guanidinium salts derived from 1-phenylethylamine have been synthesized and investigated for their potential in asymmetric catalysis. nih.govrsc.org A reliable method for their synthesis involves the use of chloro-formamidines. znaturforsch.com This route allows for the introduction of the N-(1-phenylethyl) substituent. For instance, the synthesis of new chiral guanidines and their salts with one or three N-(1-phenylethyl) groups has been successfully achieved. znaturforsch.com In cases where direct attachment of a more complex amino group is challenging, a two-step protocol involving the initial introduction of the primary 1-phenylethylamino group followed by N-methylation can be employed. znaturforsch.com

These chiral guanidines are of interest due to their strong basicity and ability to form hydrogen bonds, making them potential organocatalysts for various organic transformations. rsc.org Although initial studies on the catalytic use of some of these guanidinium salts in asymmetric reactions like the Morita–Baylis–Hillman, Michael, and epoxidation reactions did not show significant stereoinduction, research into their applications as chiral auxiliaries continues. nih.gov

Table 1: Synthesis of Chiral Guanidines from 1-Phenylethylamine

| Precursor | Reagent | Product Type | Key Features |

| 1-Phenylethylamine | Chloro-formamidines | Chiral Guanidines | Reliable synthetic route. znaturforsch.com |

| 1-Phenylethylamine | Chloro-formamidines | Chiral Guanidinium Salts | Investigated for asymmetric catalysis. nih.govznaturforsch.com |

Enantiomeric Imidazole (B134444) N-Oxides as Prospective Chiral Ligands

Optically active heterocyclic systems, such as enantiomeric imidazole N-oxides, have been synthesized using 1-phenylethylamine as a starting material. These compounds are designed to serve as prospective chiral ligands in asymmetric catalysis. mdpi.com An efficient method for their preparation involves the reaction of acetylketene with (S)-1-phenylethylamine to yield a chiral acetylacetate amide. Subsequent nitrosation of this intermediate leads to the formation of enantiomerically pure 3-oxidoimidazole-4-carboxamides in good yields. mdpi.com

The resulting imidazole N-oxide derivatives are valuable in coordination chemistry and can be functionalized further for various applications in the synthesis of bioactive molecules. researchgate.net The imidazole N-oxide moiety can participate in various organic transformations, including cycloaddition and nucleophilic substitution reactions, highlighting its versatility as a synthetic intermediate. nih.gov

Table 2: Synthesis of Enantiomeric Imidazole N-Oxides

| Starting Material | Key Intermediate | Final Product | Potential Application |

| (S)-1-Phenylethylamine | Chiral acetylacetate amide | Enantiomeric Imidazole N-Oxides | Prospective Chiral Ligands. mdpi.com |

Schiff Base Ligands Derived from DL-1-Phenylethylamine

Schiff base ligands, formed by the condensation reaction between a primary amine and an aldehyde or ketone, are widely studied in coordination chemistry. chemijournal.com DL-1-phenylethylamine can be used to synthesize novel Schiff base ligands. For example, the condensation of 4-hydroxy-3-methoxybenzaldehyde with DL-1-phenylethylamine yields a new Schiff base ligand. semnan.ac.irresearchgate.net This product can be characterized using various spectroscopic techniques such as FT-IR, ¹H-NMR, and UV-Vis, with its structure confirmed by X-ray crystallography. semnan.ac.irresearchgate.net

Research has shown that such Schiff base ligands can interact with biological macromolecules. For instance, docking analyses have indicated that these ligands can bind to the minor and major grooves of B-DNA. semnan.ac.ir This suggests their potential for applications in the development of therapeutic or diagnostic agents. The synthesis of a variety of Schiff base ligands can be achieved by reacting 1-phenylethylamine with different substituted benzaldehydes. nih.gov

Table 3: Example of a Schiff Base Ligand Derived from DL-1-Phenylethylamine

| Amine Component | Aldehyde Component | Resulting Schiff Base Ligand | Characterization Methods |

| DL-1-Phenylethylamine | 4-hydroxy-3-methoxybenzaldehyde | HL1 | FT-IR, ¹H-NMR, UV-Vis, X-ray crystallography. semnan.ac.irresearchgate.net |

Substituted 1-Phenylethylamines as Building Blocks

The structural motif of 1-phenylethylamine is frequently employed in the synthesis of chiral building blocks, which are instrumental in divergent asymmetric synthesis. mdpi.comsemanticscholar.org This cheap and readily available primary amine, in both of its enantiomeric forms, serves as a privileged chiral auxiliary and inducer in a multitude of chemical reactions. mdpi.comsemanticscholar.org

Derivatives of (S)-1-phenylethylamine have been utilized as novel submonomers in the synthesis of peptoids, which are a class of peptide mimics. mdpi.com These peptoid submonomers are capable of inducing helical conformations and can be decorated with various functional groups. This allows for the creation of ordered peptoid-based constructs and their application in areas such as asymmetric catalysis. mdpi.comresearchgate.net The synthesis of these functionalized peptoids is often carried out using a solid-phase submonomer approach. nih.gov

Furthermore, (R)- or (S)-1-phenylethylamine-imines act as chiral building blocks in the synthesis of other valuable pharmaceutical intermediates. For example, they are used in the preparation of both enantiomers of 1-(m-hydroxyphenyl)ethylamine, a key intermediate for several active pharmaceutical ingredients. nih.gov The trichlorosilane (B8805176) reduction of these imines followed by selective hydrogenolysis proceeds with high stereochemical induction and yields. nih.gov

Conjugates and Salts of 1-Phenylethylamine with Pharmaceutical Relevance

The ability of 1-phenylethylamine to form salts with acidic compounds is exploited in the pharmaceutical industry, particularly for the separation of enantiomers.

Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts

The formation of diastereomeric salts is a classical and widely used method for the resolution of racemic compounds. acs.org 1-Phenylethylamine is a common resolving agent for acidic drugs due to its low cost and the proximity of its chiral center to the functional group involved in the salt formation. acs.org

A systematic solid-state investigation of the diastereomeric salts of several nonsteroidal anti-inflammatory drugs (NSAIDs), including (S)-ibuprofen, (S)-naproxen, and (S)-ketoprofen, with both (R)-(+)- and (S)-(−)-1-phenylethylamine has been conducted. acs.orgcnr.it This research focuses on their crystal packing and the stability of their solid forms under various conditions to understand the factors governing chiral separation. acs.orgcnr.it

Table 4: Diastereomeric Salts of NSAIDs with 1-Phenylethylamine

| NSAID | 1-Phenylethylamine Enantiomer | Salt Type | Key Finding |

| (S)-Ibuprofen | (R)-(+)- and (S)-(−)- | Diastereomeric Salts | Investigated for chiral separation. acs.orgcnr.it |